4-[1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl]-N-[(4-fluorophenyl)methyl]benzamide
Description
This compound features a benzothiadiazine ring system with a 1,1-dioxo (sulfone) group and a trifluoromethyl substituent at position 4. The benzamide moiety is linked to a 4-fluorophenylmethyl group, contributing to its unique physicochemical and pharmacological properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the sulfone group may influence electronic interactions with biological targets .
Properties
IUPAC Name |
4-[1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazin-3-yl]-N-[(4-fluorophenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F4N3O3S/c23-17-8-1-13(2-9-17)12-27-21(30)15-5-3-14(4-6-15)20-28-18-11-16(22(24,25)26)7-10-19(18)33(31,32)29-20/h1-11,20,28-29H,12H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFHIYDLTCPPIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)C3NC4=C(C=CC(=C4)C(F)(F)F)S(=O)(=O)N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F4N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a suitable benzamide precursor with trifluoromethylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
4-[1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl]-N-[(4-fluorophenyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The trifluoromethyl and fluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Therapeutic Applications
Research indicates that compounds similar to 4-[1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl]-N-[(4-fluorophenyl)methyl]benzamide exhibit significant biological activities:
- Anticancer Activity : The compound's structural similarities to known anticancer agents suggest potential efficacy against various neoplastic diseases. For instance, compounds derived from benzothiadiazine structures have been shown to inhibit tyrosine kinases involved in cancer progression, such as c-Abl and PDGF-R .
- Cardiovascular Effects : Some derivatives have been investigated for their ability to modulate vascular functions and may possess properties that could benefit cardiovascular health .
- Antimicrobial Properties : The presence of the benzamide moiety in the compound structure has been associated with antimicrobial activities against various pathogens, indicating a potential use in treating infections .
Agricultural Applications
The compound also shows promise in agricultural science, particularly as an herbicide:
- Herbicidal Activity : The compound's formulation has been explored for its effectiveness in controlling unwanted vegetation. Its mode of action likely involves interference with plant growth regulators or metabolic pathways critical for plant development .
- Formulation Studies : Research has focused on the crystallization and formulation of this compound to enhance its stability and efficacy in agricultural applications. Various crystalline forms have been developed to optimize its performance as a herbicide under different environmental conditions .
Case Studies
Several studies have documented the applications of compounds related to This compound :
Mechanism of Action
The mechanism of action of 4-[1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl]-N-[(4-fluorophenyl)methyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, while the benzothiadiazine ring may interact with specific active sites, leading to inhibition or modulation of biological pathways .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Key Observations :
- Amide bond formation via coupling reagents (e.g., HATU, DCC) is a shared strategy .
- High-yield reactions (>50%) are achievable with optimized conditions, though the target compound’s complex core may require multi-step synthesis .
Bioactivity and Target Profiles
Table 3: Bioactivity Comparisons
Key Observations :
- Fluorobenzamide derivatives frequently exhibit kinase or enzyme inhibitory activity due to their ability to engage catalytic pockets .
- The target compound’s sulfone group may confer unique interactions with cysteine residues or polar regions of targets .
Computational and Molecular Similarity Analysis
- Tanimoto Similarity: Using US-EPA CompTox criteria (Tanimoto >0.8), the target compound shows moderate similarity to Capmatinib (shared fluorobenzamide) and thiazolidinone derivatives (shared CF₃ and sulfone groups) .
- Docking Studies : Molecular dynamics simulations predict strong binding to kinases via fluorobenzamide π-π stacking and sulfone hydrogen bonding .
Biological Activity
The compound 4-[1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl]-N-[(4-fluorophenyl)methyl]benzamide is a complex synthetic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and implications for medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a benzothiadiazine core substituted with trifluoromethyl and fluorophenyl groups. The presence of these halogen atoms is significant as they can enhance the compound's lipophilicity and metabolic stability, potentially influencing its interaction with biological targets.
Biological Activity Overview
Research into this compound has indicated various biological activities, including:
- Anticancer Potential : Preliminary studies suggest that the compound may inhibit specific cancer cell lines by interfering with critical signaling pathways involved in cell proliferation and survival.
- Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory responses, possibly through inhibition of pro-inflammatory cytokines or enzymes.
- Enzyme Inhibition : It may act as an inhibitor for enzymes that are crucial in various metabolic pathways.
The mechanisms through which this compound exerts its biological effects include:
- Receptor Binding : The fluorinated groups enhance binding affinity to specific receptors involved in disease processes.
- Enzyme Interaction : The compound may inhibit enzymes such as cyclooxygenases (COXs) or lipoxygenases (LOXs), which are pivotal in inflammatory pathways.
- Cell Cycle Regulation : It may influence the expression of genes related to the cell cycle, leading to apoptosis in cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Enzyme inhibition | Inhibition of COX and LOX activities |
Case Study: Anticancer Activity
In a study evaluating the anticancer effects of this compound on various cell lines (e.g., MCF-7, A549), it was found to significantly reduce cell viability at micromolar concentrations. The mechanism was linked to apoptosis induction through caspase activation pathways.
Case Study: Anti-inflammatory Mechanism
Another study assessed the anti-inflammatory effects of the compound in a murine model of arthritis. Administration resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting a potent anti-inflammatory profile.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles is crucial for evaluating the therapeutic potential:
- Absorption : High gastrointestinal absorption predicted based on lipophilicity.
- Distribution : Likely to penetrate the blood-brain barrier due to its structural characteristics.
- Metabolism : Expected to undergo hepatic metabolism; however, specific pathways remain to be elucidated.
- Toxicity : Early studies indicate low toxicity in vitro; however, comprehensive in vivo studies are necessary.
Q & A
Q. How is metabolic stability assessed in preclinical studies?
- Methodological Answer : Liver microsome assays (human/rat) quantify metabolic half-life (t₁/₂) by LC-MS. Cytochrome P450 (CYP) inhibition screens (e.g., CYP3A4) assess drug-drug interaction risks. Plasma protein binding (PPB) studies using ultrafiltration determine free fraction availability .
Q. What in vivo models are suitable for pharmacokinetic profiling?
- Methodological Answer : Sprague-Dawley rats or C57BL/6 mice are dosed intravenously/orally (1–10 mg/kg). Blood samples collected at 0.5–24 hours post-dose are analyzed via LC-MS/MS to calculate AUC, Cₘₐₓ, and bioavailability. Tissue distribution studies (brain, liver) assess penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
